N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide
Descripción
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O5/c1-30-16-9-8-14(12-17(16)31-2)22-18(27)13-26-20(29)19(28)25-11-10-24(21(25)23-26)15-6-4-3-5-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFPJKGTKSJYIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(=O)N3CCN(C3=N2)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and structure-activity relationships (SAR), with a focus on anticancer properties.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of the 3,4-dimethoxyphenyl group and the imidazo[2,1-c][1,2,4]triazin moiety are particularly significant for its pharmacological properties.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit notable anticancer effects. For instance:
- Cell Line Studies : In vitro studies have shown that derivatives of triazine compounds often exhibit moderate to significant cytotoxicity against various cancer cell lines. Specifically, compounds with similar structures have demonstrated IC50 values ranging from 9 μM to 83 μM against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 9 - 42 |
| Compound B | MCF-7 | 25 - 83 |
| Compound C | HeLa | 25 - 97 |
The mechanism of action for N-(3,4-dimethoxyphenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide may involve the inhibition of key enzymes or pathways associated with cancer cell proliferation. For example:
- JNK Inhibition : Some related compounds have been identified as inhibitors of c-Jun N-terminal kinase (JNK), which plays a crucial role in regulating apoptosis and cell survival pathways in cancer cells .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications on the phenyl ring significantly influence the anticancer activity. For example:
- Substituents : The presence of electron-donating groups such as methoxy or methyl on the phenyl ring enhances cytotoxicity compared to unsubstituted phenyl derivatives .
Case Studies
A notable case study involved the synthesis and evaluation of related compounds that led to the identification of potent anticancer agents. The study highlighted the importance of structural modifications in enhancing biological activity:
- Synthesis Methodology : Compounds were synthesized through multi-step reactions involving key intermediates derived from known anticancer agents. The resulting derivatives were screened for their biological activity against several cancer cell lines.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The compound belongs to a class of imidazotriazine derivatives with acetamide side chains. Below is a systematic comparison with structurally related analogs:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations :
- The target compound and its imidazotriazine analogs (e.g., ) share a fused bicyclic core but differ from triazole-linked acetamides (e.g., ), which exhibit distinct electronic profiles due to the triazole ring’s conjugation.
Halogen vs. Alkoxy: The 2,4-difluorophenyl group in introduces electronegativity and lipophilicity, whereas the ethoxy group in the same compound may increase metabolic stability.
Synthetic Approaches :
- Triazole-containing analogs () are synthesized via copper-catalyzed 1,3-dipolar cycloaddition between azides and alkynes. The target compound likely follows a similar strategy but substitutes the triazole with an imidazotriazine core.
Spectroscopic Data: IR and NMR data for triazole analogs (e.g., 6b ) confirm the presence of acetamide (–NH at ~3292 cm⁻¹, C=O at ~1682 cm⁻¹) and nitro groups (–NO2 at ~1504 cm⁻¹). These benchmarks aid in characterizing the target compound’s functional groups.
Biological Relevance :
- Compounds with nitro (6c ) or chloro (6m ) substituents show enhanced binding to hydrophobic enzyme pockets, while methoxy groups (target compound) may favor hydrogen bonding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
